![molecular formula C15H15ClN2O2 B2669958 6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide CAS No. 1111486-89-5](/img/structure/B2669958.png)

6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

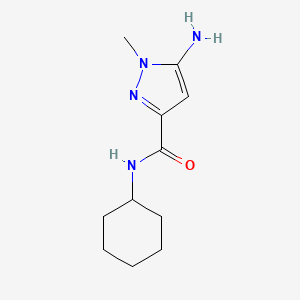

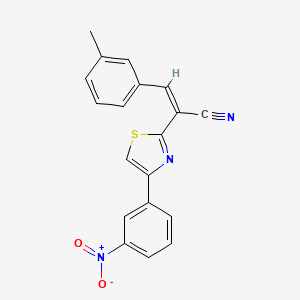

6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide , also known by its chemical formula C₁₄H₁₄ClNO₂ , is a synthetic compound belonging to the class of indole carboxamides . The indole scaffold consists of a benzene ring fused to a pyrrole ring, with nitrogen participating in the aromatic system. This compound has been of interest due to its potential pharmacological properties .

Synthesis Analysis

The synthetic strategies for indole 2 and 3-carboxamides involve introducing a carboxamide moiety at positions 2 and 3 of the indole ring. These modifications confer unique inhibitory properties to the resulting compounds. Researchers have explored various synthetic routes to access these derivatives, aiming for maximum activity in pharmacological compounds .

Molecular Structure Analysis

The molecular structure of This compound consists of a pyridine ring substituted with a chloro group at position 6 and an ethyl group attached to the nitrogen atom. Additionally, a methoxyphenyl moiety is linked to the carboxamide nitrogen. The presence of the carboxamide group allows for hydrogen bonding interactions with enzymes and proteins, potentially influencing their activity .

Chemical Reactions Analysis

One notable chemical transformation involving this compound is the conversion of the carboxylic acid group to the carboxamide. This reaction increases the conversion rate and introduces a new functional group with potential pharmacological significance .

Safety and Hazards

Zukünftige Richtungen

Given the potential pharmacological relevance of indole scaffolds, further investigations into the biological activity of 6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide are warranted. Researchers should explore its interactions with specific enzymes, conduct in vivo and in vitro evaluations, and validate computational findings. Additionally, structural modifications could lead to more potent drug candidates for the treatment of multidrug-resistant tuberculosis and other diseases .

: Chehardoli, G., & Bahmani, A. (2020). Synthetic strategies of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Molecular Diversity, 25(2), 535–550. Link

Eigenschaften

IUPAC Name |

6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-10(12-5-3-4-6-13(12)20-2)18-15(19)11-7-8-14(16)17-9-11/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOOKOGPCGJRCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)NC(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-6-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2669880.png)

![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2669882.png)

![Tert-butyl N-(2-azido-1-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2669886.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2669888.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2669892.png)

![Methyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2669894.png)

![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669896.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide](/img/structure/B2669897.png)